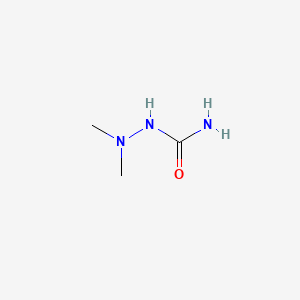

1,1-Dimethylsemicarbazide

説明

Structure

3D Structure

特性

IUPAC Name |

dimethylaminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c1-6(2)5-3(4)7/h1-2H3,(H3,4,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZFWZRCMLRFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22718-49-6 | |

| Record name | Hydrazinecarboxamide, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022718496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Structural Isomerism in Dimethylsemicarbazides: Synthetic Implications and Pharmacophore Design

Executive Summary

In the development of nitrogen-rich pharmacophores, semicarbazides (

This guide analyzes the technical divergence between 1,1-Dimethylsemicarbazide (1,1-DMSC) and 4,4-Dimethylsemicarbazide (4,4-DMSC) .[1] While they share the molecular formula

Part 1: Structural & Electronic Divergence

To understand the reactivity differences, we must first establish the IUPAC numbering and electronic environment of the semicarbazide core:

The "Blocked" Nucleophile: 1,1-Dimethylsemicarbazide

-

Structure:

-

Key Feature: The

position bears two methyl groups. -

Electronic Consequence: The

lone pair is sterically hindered and lacks the protons required for condensation reactions (e.g., Schiff base formation). The inductive effect of the methyl groups increases electron density at -

Primary Utility: Generation of aminimides, ylides, and specific heterocyclic rings (e.g., oxadiazoles) where

is part of the leaving group or internal cyclization.

The "Active" Nucleophile: 4,4-Dimethylsemicarbazide

-

Structure:

-

Key Feature: The

position is a primary amine ( -

Electronic Consequence: The

hydrazine terminus remains unhindered and highly nucleophilic (alpha-effect). The -

Primary Utility: Synthesis of semicarbazones (Schiff bases) for biological evaluation. This is the correct isomer for derivatizing ketones/aldehydes in drug discovery.

Structural Comparison Table

| Feature | 1,1-Dimethylsemicarbazide | 4,4-Dimethylsemicarbazide |

| Formula | ||

| Tertiary Amine | Primary Amine | |

| Primary Amide | Tertiary Amide | |

| Schiff Base Capacity | NO (Lacks | YES (Forms |

| Primary Application | Heterocycle synthesis, Ylides | Anticonvulsant Semicarbazones |

Part 2: Reactivity Pathways & Decision Logic

The following decision tree illustrates the divergence in chemical behavior based on the methylation site.

Figure 1: Decision logic for selecting semicarbazide isomers based on the desired chemical outcome.

Part 3: Detailed Synthetic Protocols

The synthesis of these isomers requires fundamentally different starting materials. The following protocols are designed for laboratory-scale preparation (10-50 mmol scale).

Protocol A: Synthesis of 4,4-Dimethylsemicarbazide

Objective: To create a nucleophilic hydrazine species suitable for semicarbazone formation. Mechanism: Nucleophilic substitution of a carbamoyl chloride by hydrazine.

Reagents:

-

Hydrazine hydrate (

) [Excess] -

Dimethylcarbamoyl chloride (

)[2] -

Dichloromethane (DCM) or Ethanol

-

Triethylamine (

) as acid scavenger

Step-by-Step Methodology:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a dropping funnel, thermometer, and magnetic stir bar. Purge with nitrogen.

-

Base Charge: Add Hydrazine hydrate (5.0 equiv) and

(1.1 equiv) to DCM (50 mL). Cool to 0°C in an ice bath. Note: Excess hydrazine prevents the formation of the symmetrical bis-urea byproduct. -

Addition: Dissolve Dimethylcarbamoyl chloride (1.0 equiv) in DCM (20 mL). Add this solution dropwise to the hydrazine mixture over 30 minutes, maintaining temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup:

-

Filter off the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the residue from ethanol/ether to yield white crystalline 4,4-dimethylsemicarbazide.

-

Protocol B: Synthesis of 1,1-Dimethylsemicarbazide

Objective: To create a substituted urea derivative from unsymmetrical dimethylhydrazine (UDMH). Mechanism: Nucleophilic attack of UDMH on the isocyanic acid (generated in situ).

Reagents:

-

1,1-Dimethylhydrazine (UDMH) (Caution: Toxic/Carcinogenic)

-

Sodium Cyanate (

) -

Hydrochloric acid (HCl)

Step-by-Step Methodology:

-

Setup: Dissolve 1,1-Dimethylhydrazine hydrochloride (1.0 equiv) in water.

-

Cyanate Addition: Add a solution of Sodium Cyanate (1.1 equiv) in water dropwise to the hydrazine solution.

-

Heating: Heat the mixture to 60-70°C for 1 hour. Urea formation usually precipitates or can be induced upon cooling.

-

Isolation: Cool the solution to 0°C. The 1,1-dimethylsemicarbazide typically crystallizes out. Filter and wash with cold water.

Part 4: Pharmacophore Implications in Drug Design

When designing bioactive molecules, the choice between 1,1- and 4,4-DMSC dictates the topology of the drug-receptor interaction.

The Semicarbazone Scaffold (4,4-DMSC derived)

The 4,4-dimethylsemicarbazone moiety (

-

Mechanism: The "aryl binding site" (from the aldehyde/ketone) and the hydrogen bonding domain (amide NH and Carbonyl O) interact with sodium channels.

-

Advantage of 4,4-Dimethylation: The bulky hydrophobic methyl groups at the terminus can enhance blood-brain barrier (BBB) permeability compared to the unsubstituted semicarbazone, while preventing metabolic hydrolysis at the terminal nitrogen.

The Heterocyclic Precursor (1,1-DMSC derived)

1,1-DMSC is rarely part of the final linear pharmacophore. Instead, it is used to synthesize 1,3,4-oxadiazol-2-ones .

-

Mechanism: Reaction with phosgene or carbonyl diimidazole (CDI) forces cyclization involving the

and -

Bioactivity: These heterocycles serve as bioisosteres for esters or amides in antimicrobial and anti-inflammatory compounds.

Summary of Pharmacological Applications

| Application Area | Preferred Isomer | Rationale |

| Anticonvulsants | 4,4-DMSC | Forms stable semicarbazones; lipophilic terminus aids CNS entry. |

| Antimicrobials | 4,4-DMSC | Semicarbazone linkage ( |

| Polymer Stabilizers | 1,1-DMSC | Used to create "anti-yellowing" agents (e.g., HN-130) by scavenging radicals. |

References

-

Synthesis of Semicarbazones: Beraldo, H., & Gambino, D. (2004). The wide pharmacological versatility of semicarbazones, thiosemicarbazones and their metal complexes. Mini Reviews in Medicinal Chemistry.

- Hydrazine Reactivity: Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing.

-

Industrial Applications: ChemicalBook. (n.d.). 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) Product Data.

-

Carbamoyl Chloride Reactions: Organic Syntheses, Coll. Vol. 4, p. 361. Synthesis of substituted ureas and semicarbazides.

-

UDMH Transformation: Koryagina, N. L., et al. (2015). Determination of Transformation Products of 1,1-Dimethylhydrazine. Journal of Analytical Chemistry.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), CasNo.69938-76-7 Nanjing Youthy Biotech Co., Ltd. China (Mainland) [youthy.lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US4046812A - Process for preparing 1,1-dimethyl hydrazine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Stability of 1,1-Dimethylsemicarbazide in Solution

Foreword: Navigating the Stability Landscape of a Crucial Moiety

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's chemical stability is not merely a regulatory checkbox; it is the bedrock upon which safe and efficacious therapeutics are built. This guide delves into the chemical stability of 1,1-dimethylsemicarbazide in solution, a compound of interest due to its structural motifs present in various pharmacologically active agents and its use as a building block in chemical synthesis. In the absence of exhaustive public data on this specific molecule, this document serves as both a repository of foundational knowledge derived from analogous structures and a practical, field-proven roadmap for designing and executing a robust stability assessment program. Our approach is rooted in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), ensuring that the methodologies presented are not only scientifically sound but also practically implementable and self-validating.

The Significance of 1,1-Dimethylsemicarbazide and the Imperative of Stability Profiling

1,1-Dimethylsemicarbazide, with its hydrazine and urea functionalities, presents a unique set of potential stability challenges. The lone pairs of electrons on the nitrogen atoms render the molecule susceptible to oxidation, while the amide-like linkage is a potential site for hydrolysis. Understanding the kinetics and pathways of its degradation is paramount for:

-

Drug Development: Ensuring the active pharmaceutical ingredient (API) maintains its integrity, potency, and safety profile throughout its shelf life.

-

Formulation Science: Selecting appropriate excipients, pH, and buffer systems to create a stable drug product.

-

Analytical Chemistry: Developing and validating stability-indicating analytical methods capable of separating and quantifying the parent compound from its degradation products.

-

Regulatory Compliance: Fulfilling the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3]

This guide will systematically address the critical aspects of a comprehensive stability program for 1,1-dimethylsemicarbazide in solution.

Deconstructing Degradation: A Mechanistic Perspective

Based on the chemical structure of 1,1-dimethylsemicarbazide and data from related hydrazine and semicarbazone compounds, we can anticipate several primary degradation pathways in solution.[4][5][6] A well-designed forced degradation study is essential to explore these pathways and identify potential degradation products.[7][8][9][10]

Hydrolytic Degradation

The semicarbazide linkage is susceptible to hydrolysis, particularly under acidic or basic conditions. This would likely lead to the cleavage of the N-C bond, yielding 1,1-dimethylhydrazine and isocyanic acid (which would further decompose to ammonia and carbon dioxide).

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Deprotonation of the amide nitrogen could initiate the cleavage, although this is generally less favorable for amides.

Oxidative Degradation

The hydrazine moiety is a primary target for oxidation. Oxidizing agents, such as hydrogen peroxide, or even dissolved oxygen, can initiate radical-mediated reactions.[4][5][11] Potential oxidation products could include N-oxides, and further degradation could lead to the formation of smaller molecules. The oxidation of hydrazine itself is known to be catalyzed by metal ions like Cu(II).[4]

Photodegradation

Exposure to light, particularly in the UV range, can provide the energy to initiate photochemical reactions.[12][13][14][15] For hydrazine derivatives, this can involve the cleavage of the N-N bond, leading to the formation of radical species that can then participate in a variety of secondary reactions.[16]

Thermal Degradation

Elevated temperatures can accelerate all of the above degradation pathways. It is crucial to determine the thermal lability of 1,1-dimethylsemicarbazide to establish appropriate storage and handling conditions.

A Blueprint for Stability Assessment: Experimental Design and Protocols

A robust stability study for 1,1-dimethylsemicarbazide in solution should encompass forced degradation studies, long-term stability testing, and the development of a validated stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to generate degradation products to a target level of 5-20% to facilitate the development of a stability-indicating method and to elucidate degradation pathways.[8][17]

3.1.1. Stock Solution Preparation:

Prepare a stock solution of 1,1-dimethylsemicarbazide in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue) at a concentration of approximately 1 mg/mL.

3.1.2. Stress Conditions:

| Stress Condition | Protocol |

| Acid Hydrolysis | To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for up to 72 hours. Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24, 48, 72 hours) and neutralize with an equivalent amount of 0.1 M NaOH before analysis. |

| Base Hydrolysis | To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for up to 72 hours. Withdraw samples at appropriate time points and neutralize with an equivalent amount of 0.1 M HCl before analysis. |

| Oxidative Degradation | To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for up to 72 hours, protected from light. Withdraw samples at appropriate time points for analysis. |

| Thermal Degradation | Store aliquots of the stock solution at 60°C in a temperature-controlled oven for up to 7 days. Withdraw samples at appropriate time points for analysis. A parallel sample should be stored at the recommended storage temperature (e.g., 2-8°C) as a control. |

| Photostability | Expose aliquots of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13][14][15] A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions. |

3.1.3. Sample Analysis:

All samples should be analyzed using a stability-indicating HPLC method (see Section 4). The peak purity of the 1,1-dimethylsemicarbazide peak should be assessed using a photodiode array (PDA) detector.

Diagram of the Forced Degradation Workflow:

Caption: Workflow for the forced degradation study of 1,1-Dimethylsemicarbazide.

Long-Term Stability Study Protocol

In accordance with ICH Q1A(R2) guidelines, a long-term stability study should be conducted to establish a re-test period or shelf life.[1][18][19]

3.2.1. Study Design:

-

Batches: A minimum of three primary batches of 1,1-dimethylsemicarbazide should be included.

-

Container Closure System: The study should be conducted on the compound in the container closure system proposed for storage and distribution.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

3.2.2. Test Parameters:

The stability protocol should include tests for appearance, assay, degradation products, and any other critical quality attributes.

The Analytical Cornerstone: A Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for the accurate quantification of 1,1-dimethylsemicarbazide and its degradation products.[20][21][22][23]

Method Development Strategy

The primary objective is to achieve baseline separation of the parent compound from all potential degradation products and any process-related impurities.

4.1.1. Initial Screening:

-

Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

-

Detection: A photodiode array (PDA) detector should be used to monitor the chromatograms at multiple wavelengths and to assess peak purity.

4.1.2. Optimization:

The separation can be optimized by adjusting:

-

Mobile phase pH

-

Gradient slope

-

Column temperature

-

Flow rate

4.1.3. Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Proposed HPLC Method Parameters (Starting Point):

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | PDA, 210-400 nm |

| Injection Volume | 10 µL |

Structural Elucidation of Degradation Products

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of unknown degradation products.[24][25][26]

4.2.1. Workflow:

-

LC Separation: Use the developed stability-indicating HPLC method to separate the degradation products.

-

MS Analysis: Obtain the mass-to-charge ratio (m/z) of the parent ion of each degradation product.

-

MS/MS Fragmentation: Induce fragmentation of the parent ions and analyze the resulting fragment ions.

-

Structure Proposal: Propose a chemical structure for each degradation product based on its mass, fragmentation pattern, and knowledge of the potential degradation pathways.

Diagram of the Analytical Workflow:

Caption: Analytical workflow for the identification of degradation products.

Synthesis of Potential Degradation Products

To confirm the identity of the degradation products and to use them as standards for quantitative analysis, it is often necessary to synthesize them.

-

1,1-Dimethylhydrazine: This is a likely hydrolysis product and can be synthesized by various methods, including the reduction of N-nitrosodimethylamine.[27][28][29]

-

Semicarbazide: While not a direct degradation product, its synthesis is well-established and can serve as a reference for related chemistries.[30][31][32][33][34]

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.

Example Stability Data Table (Accelerated Conditions):

| Time Point (Months) | Appearance | Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradants (%) |

| 0 | Clear, colorless solution | 100.0 | < LOQ | < LOQ | < LOQ |

| 3 | Clear, colorless solution | 98.5 | 0.8 | 0.5 | 1.3 |

| 6 | Clear, slightly yellow solution | 96.2 | 1.9 | 1.2 | 3.1 |

Conclusion: A Proactive Approach to Ensuring Stability

The chemical stability of 1,1-dimethylsemicarbazide in solution is a critical parameter that requires a thorough and systematic investigation. While specific data for this molecule is limited, a robust stability program can be designed based on established scientific principles and regulatory guidelines. By employing a comprehensive forced degradation study, developing and validating a stability-indicating analytical method, and conducting long-term stability studies, researchers and drug development professionals can gain a deep understanding of the degradation pathways and kinetics of 1,1-dimethylsemicarbazide. This knowledge is indispensable for the development of stable formulations, the establishment of appropriate storage conditions and shelf life, and ultimately, for ensuring the quality, safety, and efficacy of any product containing this important chemical entity.

References

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). OMICS International. Retrieved from [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas-Mts. Retrieved from [Link]

-

Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

-

Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). SlideShare. Retrieved from [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). American Journal of Chemistry. Retrieved from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved from [Link]

-

Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

-

LC and LC–MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Q1A(R2) Guideline. (n.d.). International Council for Harmonisation. Retrieved from [Link]

-

ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. Retrieved from [Link]

-

Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

-

ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024, November 18). YouTube. Retrieved from [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]

-

Decompostion of Hydrazine in Aqueous Solutions. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis, Mechanism of Action And Characterization of Semicarbazide. (n.d.). IJNRD. Retrieved from [Link]

-

unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

THE. REACTIONS OP SEMICARBAZONES, THIOSBMICARBAZONBS AMD RELATED COMPOUNDS, IMCLTJDIMG THE ACTION OF AMINES ON AMINOCARBOCARBAZO. (n.d.). University of Glasgow. Retrieved from [Link]

-

Oxidation of Hydrazine in Aqueous Solutions. (n.d.). DTIC. Retrieved from [Link]

-

Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). National Institutes of Health. Retrieved from [Link]

- Process for preparing semicarbazide hydrochloride. (n.d.). Google Patents.

-

Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). MDPI. Retrieved from [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. Retrieved from [Link]

-

Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. (n.d.). Advanced Journal of Chemistry-Section B. Retrieved from [Link]

- Process for preparing 1,1-dimethyl hydrazine. (n.d.). Google Patents.

-

Development and validation of stability indicating HPLC method: A review. (2025, August 7). ResearchGate. Retrieved from [Link]

-

SEMICARBAZIDE HYDROCHLORIDE SYNTHESIS. #ncchem. (2022, December 16). YouTube. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate. (n.d.). PubMed. Retrieved from [Link]

-

BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.). Retrieved from [Link]

-

1,1-Dimethylhydrazine. (2023, March 21). American Chemical Society. Retrieved from [Link]

-

Stability Indicating HPLC Method Development: A Review. (n.d.). International Research Journal of Pharmacy and Medical Sciences. Retrieved from [Link]

-

Generation of semicarbazide from natural azine development in foods, followed by reaction with urea compounds. (2015, July 24). PubMed. Retrieved from [Link]

-

Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. (n.d.). MDPI. Retrieved from [Link]

-

Hydrazine. (n.d.). Wikipedia. Retrieved from [Link]

- Process for producing semicarbazide. (n.d.). Google Patents.

-

Unsymmetrical dimethylhydrazine. (n.d.). Wikipedia. Retrieved from [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. Retrieved from [Link]

-

Mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]

-

1,1-Dimethylhydrazine. (n.d.). PubChem. Retrieved from [Link]

-

the chemical and biochemical degradation of hydrazine. (n.d.). DTIC. Retrieved from [Link]

-

LC-MS/MS Fundamentals. (2023, January 28). YouTube. Retrieved from [Link]

-

Preparation of semicarbazide hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]

-

Catalytic Decomposition of Hydrazine and Hydrazine Derivatives to Produce Hydrogen-Containing Gas Mixtures: A Review. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Hydrazine Oxidation in Aqueous Solutions I. N4H6 Decomposition[v1]. (2023, October 1). Preprints.org. Retrieved from [Link]

-

Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 2. ICH Official web site : ICH [ich.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. longdom.org [longdom.org]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ikev.org [ikev.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sgs.com [sgs.com]

- 18. youtube.com [youtube.com]

- 19. database.ich.org [database.ich.org]

- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 21. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. irjpms.com [irjpms.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. youtube.com [youtube.com]

- 27. Organic Syntheses Procedure [orgsyn.org]

- 28. acs.org [acs.org]

- 29. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]

- 30. ijnrd.org [ijnrd.org]

- 31. US4482738A - Process for preparing semicarbazide hydrochloride - Google Patents [patents.google.com]

- 32. youtube.com [youtube.com]

- 33. US5241117A - Process for producing semicarbazide - Google Patents [patents.google.com]

- 34. prepchem.com [prepchem.com]

Technical Whitepaper: Dimethylsemicarbazide in Carbonyl Remediation

This is an in-depth technical guide on Dimethylsemicarbazide as a carbonyl scavenger, specifically addressing the structural nuances and applications in pharmaceutical impurity control.

Precision Scavenging Strategies for Mutagenic Impurity Control

Executive Summary

In the landscape of pharmaceutical process development, the control of Mutagenic Impurities (MIs) —specifically reactive aldehydes and ketones—is a critical compliance requirement under ICH M7 guidelines. While standard scavengers like semicarbazide hydrochloride are effective, their solubility profiles often limit their utility in non-aqueous process streams.

This guide focuses on Dimethylsemicarbazide (DMSC) , specifically the 4,4-dimethyl isomer , as a lipophilic alternative for scavenging carbonyl impurities. We provide a rigorous analysis of its mechanism, contrasting it with the non-reactive 1,1-isomer to prevent common procurement errors, and detail a self-validating protocol for API purification.

Part 1: Chemical Profile & Structural Criticality

A critical distinction must be made immediately to ensure experimental success. "Dimethylsemicarbazide" refers to two distinct isomers with opposing reactivities.

1. The Active Scavenger: 4,4-Dimethylsemicarbazide[1][2][3]

-

CAS: [22718-49-6] (Note: CAS assignments for these isomers are often conflated in databases; verify structure).[4]

-

Systematic Name: 3-amino-1,1-dimethylurea.[1]

-

Structure:

-

Function: The terminal primary hydrazine group (

) is a potent nucleophile capable of condensing with aldehydes/ketones to form stable semicarbazones. -

Solubility: The dimethyl-substituted amide tail confers superior solubility in organic solvents (DCM, THF, Toluene) compared to unsubstituted semicarbazide.

2. The Non-Reactive Isomer: 1,1-Dimethylsemicarbazide[2]

-

Structure:

-

Reactivity: The hydrazine nitrogen is tertiary (fully substituted). It cannot form a Schiff base (hydrazone) because it lacks the protons required for the dehydration step.

-

Use: Primarily used as an antioxidant/radical scavenger in polymer chemistry, not for carbonyl scavenging in synthesis.

Critical Alert: For carbonyl scavenging, you must specify 4,4-Dimethylsemicarbazide (often listed as 1,1-dimethyl-3-aminourea). Using the 1,1-isomer will result in total process failure.

Part 2: Mechanistic Insight

The scavenging efficiency of 4,4-dimethylsemicarbazide relies on the Nucleophilic Addition-Elimination pathway. Unlike acid chlorides or anhydrides which react with nucleophiles, the scavenger targets electrophilic carbonyl carbons.

Reaction Kinetics

The reaction proceeds in two stages:

-

Nucleophilic Attack: The lone pair on the terminal hydrazine nitrogen attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

-

Dehydration: Acid catalysis facilitates the elimination of water, driving the equilibrium toward the stable semicarbazone.

Why 4,4-Dimethyl?

-

Steric Modulation: The dimethyl group on the distal amide nitrogen (

) does not interfere with the nucleophilic center ( -

Lipophilicity: The alkyl groups disrupt the hydrogen-bonding network typical of semicarbazides, allowing the scavenger to dissolve in the organic phase where the API and impurities reside, enhancing mass transfer kinetics.

Visualization: Scavenging Mechanism

The following diagram illustrates the pathway for scavenging a generic mutagenic aldehyde (e.g., Acetaldehyde).

Caption: The primary hydrazine amine attacks the electrophilic carbonyl. Acid catalysis (pH 4-5) is crucial for the dehydration step to lock the impurity into the stable semicarbazone form.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for the removal of trace aldehyde impurities (e.g., formaldehyde, benzaldehyde derivatives) from a drug substance dissolved in an organic solvent.

Materials

-

Scavenger: 4,4-Dimethylsemicarbazide (Purity >97%).[2]

-

Solvent: Compatible with API (e.g., Dichloromethane, Ethyl Acetate, THF).

-

Catalyst: Acetic acid (glacial).

-

Monitoring: HPLC-UV or GC-HS (Headspace).

Step-by-Step Workflow

-

System Setup & Stoichiometry Calculation:

-

Quantify the molar amount of aldehyde impurity (

) via HPLC/GC. -

Calculate Scavenger Load: Use 1.5 to 3.0 equivalents relative to the impurity.

-

Note: If impurity levels are unknown/fluctuating, use 5-10 mol% relative to the API, provided the scavenger can be purged downstream.

-

-

Reaction Initiation:

-

Dissolve the crude API in the chosen organic solvent (Concentration: 5–10 volumes).

-

Add 4,4-Dimethylsemicarbazide as a solid or pre-dissolved stock solution.

-

Catalysis: Add 0.1 – 0.5 equivalents of Acetic Acid. Crucial: The reaction is slow at neutral pH; weak acid activation is required to protonate the carbonyl oxygen slightly without deactivating the hydrazine nucleophile.

-

-

Incubation:

-

Stir at 20–40°C for 2–6 hours.

-

Checkpoint: Pull a sample at T=1h and T=4h. Analyze via HPLC. The disappearance of the aldehyde peak validates the scavenging.

-

-

Workup & Purging:

-

Option A (Precipitation): If the semicarbazone product is insoluble in the matrix (common in non-polar solvents), filter the mixture.

-

Option B (Aqueous Wash): If the semicarbazone is soluble, perform an acidic aqueous wash (0.1 M HCl). The basicity of the semicarbazone (and unreacted scavenger) allows them to be extracted into the aqueous phase, leaving the purified API in the organic layer.

-

Option C (Resin Capture): For strict GMP limits, pass the stream through a sulfonic acid (SCX) silica cartridge to catch the basic scavenger residues.

-

Data Summary: Scavenger Comparison

| Feature | Semicarbazide HCl | 4,4-Dimethylsemicarbazide | Aminoguanidine |

| Active Nucleophile | |||

| Solubility | Water/Methanol (Polar) | DCM/THF/EtOAc (Lipophilic) | Water (Polar) |

| Reaction Rate | Fast (in aqueous) | Moderate (in organic) | Fast |

| Removal Method | Aqueous Extraction | Acid Wash / Chromatography | Aqueous Extraction |

| Suitability | Aqueous/Alcoholic streams | Non-aqueous/Aprotic streams | Aqueous streams |

Part 4: Process Integration Workflow

The following diagram outlines where to integrate the scavenging step within a standard API manufacturing process.

Caption: Integration of scavenging step post-synthesis. The acid wash step is critical for removing the scavenger-impurity adduct.

References

-

ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

-

Teasdale, A., et al. (2013). Mechanism-based approach to the control of mutagenic impurities: A case study of the scavenging of aldehydes. Organic Process Research & Development. (Contextual reference for hydrazine-based scavenging).

-

Vogelesang, C. (1943).[3] Preparation of 4,4-dimethylsemicarbazide from hydrazine and dimethylcarbamoyl chloride. Recueil des Travaux Chimiques des Pays-Bas. (Foundational synthesis reference confirming structure).

-

PubChem Compound Summary . 3-amino-1,1-dimethylurea (4,4-Dimethylsemicarbazide). National Center for Biotechnology Information.

-

Alfa Chemistry . 4,4-Hexamethylenebis(1,1-dimethylsemicarbazide) as Anti-yellowing Agent. (Reference for the non-scavenging, antioxidant application of the 1,1-isomer moiety).

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1,1-Dimethylsemicarbazide

This guide details the solubility profile, physicochemical properties, and solvent selection protocols for 1,1-Dimethylsemicarbazide , a specialized hydrazine derivative used in organic synthesis and polymer stabilization.

CAS Registry Number: 22718-49-6 Chemical Formula: C₃H₉N₃O Molecular Weight: 103.13 g/mol Synonyms: 2,2-Dimethylhydrazinecarboxamide; N,N-Dimethylsemicarbazide (ambiguous, refer to structure)

Executive Summary

1,1-Dimethylsemicarbazide is a polar, crystalline solid characterized by a urea backbone flanked by a dimethyl-substituted hydrazine motif. Unlike unsubstituted semicarbazide, the "1,1-dimethyl" substitution pattern (Me₂N–NH–CO–NH₂) removes the primary amine functionality typically required for standard Schiff base (hydrazone) formation with ketones. Consequently, its solubility and reactivity profile differ significantly from standard semicarbazide hydrochloride.

This guide provides a comprehensive analysis of its solubility in aqueous and organic media, grounded in the principles of solvation thermodynamics. It includes validated protocols for determining saturation solubility, ensuring researchers can optimize reaction conditions for synthesis or purification.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 1,1-Dimethylsemicarbazide, one must understand the competition between its lattice energy and the solvation energy provided by the solvent.

Structural Analysis

The molecule consists of three distinct regions affecting polarity:

-

Urea Core (-NH-CO-NH₂): A rigid, planar region acting as a potent Hydrogen Bond (H-bond) donor (3 protons) and acceptor (carbonyl oxygen). This drives high water solubility and crystal lattice stability.

-

Dimethylamino Group (Me₂N-): Adds mild lipophilicity but remains sterically accessible. The nitrogen lone pair contributes to basicity and dipole-dipole interactions.

-

Hydrazine Linkage (N-N): Introduces conformational flexibility and susceptibility to oxidative degradation in solution.

Solvation Mechanism

-

In Water: The urea moiety forms an extensive H-bond network with water molecules. The hydration shell stabilizes the polar core, overcoming the hydrophobic effect of the two methyl groups.

-

In Organic Solvents: Solubility is dictated by the solvent's dielectric constant (

) and its ability to disrupt the intermolecular H-bonds of the crystal lattice.

Figure 1: Mechanistic competition between crystal lattice forces and solvent interactions.

Solubility Profile: Water vs. Organic Solvents

The following data summarizes the qualitative and semi-quantitative solubility behavior of 1,1-Dimethylsemicarbazide.

Comparative Solubility Table

| Solvent Class | Representative Solvent | Solubility Rating | Mechanism of Action | Application Relevance |

| Aqueous | Water (pH 7) | High | H-Bonding, Hydration | Biological assays, aqueous buffers. |

| Protic Organic | Methanol, Ethanol | High to Moderate | H-Bonding | Recrystallization, synthesis. |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-Dipole, Polarizability | Stock solutions, high-temp reactions. |

| Ethers | THF, Diethyl Ether | Low to Insoluble | Weak Dipole | Precipitation/Washing. |

| Non-Polar | Hexane, Toluene | Insoluble | Dispersion only | Removing impurities (washing). |

| Chlorinated | Dichloromethane (DCM) | Low | Weak Dipole | Partitioning (limited). |

pH Dependence

Unlike simple amines, the basicity of the dimethylamino nitrogen is modulated by the electron-withdrawing urea group. However, solubility in water can be enhanced further under acidic conditions (pH < 4) due to protonation of the terminal dimethylamino nitrogen, forming a highly soluble cationic species.

Critical Note: Prolonged exposure to strong acids or bases may catalyze hydrolysis of the amide bond or oxidation of the hydrazine linkage. Fresh preparation of solutions is mandatory.

Experimental Protocols

As specific quantitative solubility data (g/L) varies by manufacturer and crystal habit, the following self-validating protocols are recommended to determine exact values for your specific lot.

Protocol 1: Determination of Saturation Solubility (Shake-Flask Method)

Objective: Determine the maximum concentration (

Materials:

-

Target Solvent (e.g., Water, Ethanol, DMSO).

-

0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous).

-

HPLC or UV-Vis Spectrophotometer.

Workflow:

-

Supersaturation: Add excess solid (~100 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Visual Check: Ensure solid remains visible. If fully dissolved, add more solid and repeat.

-

Filtration: Filter the supernatant using a pre-warmed syringe filter to remove undissolved crystals.

-

Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (210 nm) against a standard curve.

Protocol 2: Solvent Screening for Reaction Optimization

Objective: Identify the optimal solvent system that balances solubility with product isolation (crystallization).

Figure 2: Decision tree for selecting solvents for synthesis vs. purification.

Practical Applications & Handling

Stock Solution Preparation

-

DMSO: Recommended for biological assays. Stable at -20°C. Solubility typically >100 mM.

-

Water: Prepare fresh. Susceptible to slow oxidation or microbial growth if not sterile filtered.

-

Ethanol: Suitable for chemical synthesis intermediates.

Safety & Stability (E-E-A-T)

-

Toxicity: 1,1-Dimethylsemicarbazide is structurally related to 1,1-Dimethylhydrazine (UDMH) , a known carcinogen and rocket fuel component. While the semicarbazide is less volatile, metabolic or chemical hydrolysis can release hydrazine species.

-

Handling: Always use a fume hood and nitrile gloves.

-

Waste: Segregate as hazardous organic waste. Do not mix with oxidizing agents (risk of N-nitrosamine formation).

-

-

Stability: Store solids under inert gas (Nitrogen/Argon) in a desiccator. Hygroscopic tendencies may alter apparent solubility weightings.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 253661647, 1,1-Dimethylsemicarbazide. Retrieved from [Link][8]

-

Centers for Disease Control and Prevention (CDC). Toxicological Profile for Hydrazines. Retrieved from [Link]

Sources

- 1. CAS#:69938-76-7 | 1,6-Hexamethylene bis(N,N-dimethylsemicarbazide) | Chemsrc [chemsrc.com]

- 2. CHEMICALS_Yuanfar Chemicals [yuanfarchemicals.com]

- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. 22718-49-6 1,1-Dimethylsemicarbazide AKSci 4373AL [aksci.com]

- 6. 1,1-Dimethylsemicarbazide (22718-49-6) for sale [vulcanchem.com]

- 7. 1,1-Dimethylsemicarbazide | 22718-49-6 | TCI AMERICA [tcichemicals.com]

- 8. 1,1-Dimethylsemicarbazide | 22718-49-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Methodological & Application

Application Notes and Protocols: The Reaction of 1,1-Dimethylsemicarbazide with Aromatic Aldehydes

Introduction: A Strategic Approach to Semicarbazone Synthesis

The condensation reaction between semicarbazides and aromatic aldehydes to form semicarbazones is a cornerstone of synthetic chemistry, yielding compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide focuses on the nuanced reaction involving a specific substituted hydrazine: 1,1-dimethylsemicarbazide. The presence of two methyl groups on the N-1 nitrogen atom introduces a unique steric and electronic environment that directs the reaction pathway and influences the properties of the resulting 1,1-dimethyl-4-(arylmethylidene)semicarbazone derivatives.

This document provides a comprehensive overview of the theoretical underpinnings, detailed experimental protocols, and characterization data for this reaction. It is designed for researchers in medicinal chemistry, drug discovery, and organic synthesis, offering a robust framework for the reliable synthesis and validation of this important class of compounds.

Theoretical Framework: Understanding the Reaction Pathway

The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism. A key feature of using 1,1-dimethylsemicarbazide is the unambiguous regioselectivity of the condensation. The N-1 nitrogen, being a tertiary amine due to the two methyl substituents, is not nucleophilic and cannot participate in the initial attack on the carbonyl carbon of the aromatic aldehyde. Consequently, the reaction is directed exclusively to the terminal primary amine group (N-4), yielding a single, well-defined product.

The acid catalyst plays a crucial role in activating the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the N-4 amino group of the 1,1-dimethylsemicarbazide.[4][5] The subsequent dehydration of the intermediate carbinolamine is the rate-limiting step, leading to the formation of the stable C=N double bond characteristic of semicarbazones.[6][7]

Figure 1: Reaction mechanism of 1,1-dimethylsemicarbazide with an aromatic aldehyde.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with integrated characterization steps to ensure the identity and purity of the synthesized compounds.

General Protocol for the Synthesis of 1,1-Dimethyl-4-(arylmethylidene)semicarbazones

This protocol describes a general method for the synthesis of 1,1-dimethyl-4-(arylmethylidene)semicarbazones via a condensation reaction.

Materials:

-

1,1-Dimethylsemicarbazide

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (reagent grade)

-

Glacial acetic acid (catalyst)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel, filter paper)

-

Melting point apparatus

-

Spectroscopic instruments (FTIR, NMR)

Procedure:

-

Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the aromatic aldehyde in a minimal amount of ethanol.

-

Addition of Semicarbazide: To this solution, add a solution of 1.1 equivalents of 1,1-dimethylsemicarbazide dissolved in ethanol.

-

Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or gently reflux for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: Upon completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add cold deionized water to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven or air-dry.

-

Characterization: Determine the melting point of the dried product and characterize its structure using FTIR and NMR spectroscopy.

Characterization and Data Interpretation

The successful synthesis of 1,1-dimethyl-4-(arylmethylidene)semicarbazones can be confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of the product will show characteristic peaks that confirm the formation of the semicarbazone linkage.

| Functional Group | Characteristic Absorption (cm⁻¹) | Interpretation |

| N-H (Amide) | 3200 - 3400 | Stretching vibration of the N-H bond in the amide group. |

| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations of C-H bonds in the aromatic ring. |

| C-H (Aliphatic) | 2850 - 2960 | Stretching vibrations of C-H bonds in the methyl groups.[8] |

| C=O (Amide) | 1680 - 1700 | Stretching vibration of the carbonyl group. |

| C=N (Imine) | 1640 - 1660 | Stretching vibration of the newly formed carbon-nitrogen double bond. |

| C=C (Aromatic) | 1450 - 1600 | Stretching vibrations of the carbon-carbon bonds in the aromatic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of the atoms in the molecule.

¹H NMR:

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons | 7.2 - 8.0 | Multiplet | Varies |

| Imine proton (-CH=N-) | 8.0 - 8.5 | Singlet | 1H |

| Amide proton (-NH-) | 9.5 - 10.5 | Singlet | 1H |

| Methyl protons (-N(CH₃)₂) | 3.0 - 3.2 | Singlet | 6H |

¹³C NMR:

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

| Carbonyl carbon (-C=O) | 155 - 160 |

| Imine carbon (-CH=N-) | 140 - 145 |

| Aromatic carbons | 125 - 135 |

| Methyl carbons (-N(CH₃)₂) | 35 - 40 |

Applications in Drug Development

Semicarbazone derivatives are a well-established class of compounds with significant potential in drug discovery. Their biological activities are often attributed to their ability to chelate metal ions, which can interfere with the function of metalloenzymes in pathogenic organisms or cancer cells.

-

Antimicrobial Activity: Many semicarbazone derivatives have demonstrated potent activity against a range of bacteria and fungi.[1] The 1,1-dimethyl substitution may influence the lipophilicity and steric profile of the molecule, potentially leading to altered antimicrobial efficacy and spectrum.

-

Anticancer Activity: Semicarbazones have been investigated for their anticancer properties, with some derivatives showing promising results against various cancer cell lines.[2][3] The mechanism of action is often linked to the inhibition of enzymes like ribonucleotide reductase, which is essential for DNA synthesis and repair.

Troubleshooting and Further Considerations

-

Low Yield: If the product yield is low, consider increasing the reaction time or temperature. The use of a Dean-Stark apparatus to remove water can also drive the reaction to completion.

-

Purification Challenges: If the product is difficult to purify, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.

-

Catalyst Choice: While glacial acetic acid is a common catalyst, other acids such as p-toluenesulfonic acid can also be used. The optimal catalyst may vary depending on the specific aromatic aldehyde used.

Conclusion

The reaction of 1,1-dimethylsemicarbazide with aromatic aldehydes provides a straightforward and efficient route to a unique class of semicarbazone derivatives. The inherent regioselectivity of this reaction simplifies product purification and characterization. The resulting compounds are valuable scaffolds for the development of new therapeutic agents. The protocols and characterization data provided in this guide offer a solid foundation for researchers to synthesize and validate these promising molecules.

References

- Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. (URL not available)

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. [Link]

-

Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. (continued). ResearchGate. [Link]

-

Synthesis, antimicrobial and anticancer activity of new thiosemicarbazone derivatives. National Institutes of Health. [Link]

-

Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. MDPI. [Link]

-

Characterization of the intermediate and product in the synthesis of methyl- 4,4′-di(phenylcarbamate) from the reaction of 4,4′- methylenedianiline with dimethyl carbonate. ResearchGate. [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Doc Brown's Chemistry. [Link]

-

Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]

-

Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. National Institutes of Health. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Methylamine, N,N-dimethyl-. NIST WebBook. [Link]

-

Antitumor activity of semicarbazones 1-18. ResearchGate. [Link]

-

The Complete Mechanism of an Aldol Condensation. eScholarship, University of California. [Link]

-

Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. MDPI. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry. [Link]

-

Formamide, N,N-dimethyl-. NIST WebBook. [Link]

-

The Complete Mechanism of an Aldol Condensation. eScholarship. [Link]

-

Benzenamine, N,N-dimethyl-. NIST WebBook. [Link]

Sources

- 1. Synthesis, antimicrobial and anticancer activity of new thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. The Complete Mechanism of an Aldol Condensation [escholarship.org]

- 8. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Application Note: Precision Synthesis of 1-(Dimethylamino)-1,2,4-triazol-3-ones from 1,1-Dimethylsemicarbazide

Executive Summary

This application note details the robust synthesis of 1-(dimethylamino)-1,2,4-triazol-3-ones utilizing 1,1-dimethylsemicarbazide (DMSC) as the primary hydrazine scaffold. Unlike standard semicarbazides, the 1,1-dimethyl substitution pattern dictates a specific cyclization pathway, yielding N-amino functionalized triazoles. These motifs are critical pharmacophores in antifungal agents, herbicides, and high-energy materials, offering a unique handle for further deamination or functionalization.

This guide moves beyond generic protocols, providing a mechanistic rationale for the regioselective acylation and base-catalyzed cyclodehydration that govern this transformation.

Mechanistic Foundation

The conversion of 1,1-dimethylsemicarbazide to a 1,2,4-triazole core relies on a two-stage sequence: N4-Acylation followed by N2-Cyclization .

The Chemical Pathway

-

Nucleophilic Acylation: The terminal primary amine (

) of DMSC is the most nucleophilic site, reacting rapidly with electrophiles (acid chlorides or anhydrides) to form a 1,1-dimethyl-4-acylsemicarbazide intermediate. -

Base-Catalyzed Cyclization: Under alkaline conditions, the secondary amine (

) is deprotonated. The resulting nucleophile attacks the carbonyl carbon of the newly introduced acyl group. -

Dehydration: Elimination of water (or alcohol in the case of esters) drives the formation of the aromatic triazolone ring.

Reaction Logic Diagram

Figure 1: Mechanistic pathway for the conversion of 1,1-DMSC to 1,2,4-triazol-3-ones.

Experimental Protocols

Protocol A: Synthesis via Acid Chlorides (Two-Step)

Best for: Introducing complex or aromatic substituents at the 5-position.

Reagents Required[1][2][3][4][5][6][7][8]

-

1,1-Dimethylsemicarbazide (1.0 equiv)

-

Acid Chloride (R-COCl) (1.1 equiv)

-

Triethylamine (TEA) or Pyridine (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Cyclization Base: 10% NaOH (aq)

Step-by-Step Methodology

-

Acylation (Formation of Intermediate):

-

Dissolve 1,1-dimethylsemicarbazide (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

-

Add TEA (12 mmol) and cool the solution to 0°C.

-

Dropwise add the Acid Chloride (11 mmol) dissolved in DCM (10 mL) over 20 minutes. Note: Exothermic reaction; control rate to maintain T < 5°C.

-

Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane).

-

Workup: Wash with water (2 x 30 mL), brine, dry over

, and concentrate. The resulting solid is the 1,1-dimethyl-4-acylsemicarbazide .

-

-

Cyclization (Ring Closure):

-

Suspend the crude acyl-semicarbazide in 10% NaOH solution (20 mL).

-

Heat to reflux (approx. 100°C) for 2–4 hours. Observation: The solid typically dissolves as the reaction proceeds, then may reprecipitate upon cooling or acidification.

-

Isolation: Cool to RT. Acidify carefully with conc. HCl to pH 4–5.

-

Filter the resulting precipitate.[9] Recrystallize from Ethanol/Water.

-

Protocol B: One-Pot Synthesis via Orthoesters

Best for: Synthesis of 5-unsubstituted or 5-alkyl derivatives.

Reagents Required[1][2][3][4][5][6][7][8]

-

1,1-Dimethylsemicarbazide (1.0 equiv)

-

Triethyl Orthoformate (or Orthoacetate) (Excess, used as solvent/reagent)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv)

Step-by-Step Methodology

-

Condensation:

-

In a round-bottom flask equipped with a reflux condenser, mix 1,1-dimethylsemicarbazide (10 mmol) with Triethyl Orthoformate (15 mL).

-

Add a catalytic amount of pTSA (approx. 50 mg).

-

-

Reflux:

-

Heat the mixture to reflux (146°C) for 6–8 hours.

-

Process Insight: The reaction generates ethanol.[10] Using a Dean-Stark trap or open distillation to remove ethanol can drive the equilibrium forward.

-

-

Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove excess orthoester.

-

The residue is often a solid or viscous oil. Triturate with cold diethyl ether or hexane to induce crystallization.

-

Filter and dry the solid product (1-(dimethylamino)-1,2,4-triazol-3-one).

-

Data Analysis & Validation

The following table summarizes expected shifts in analytical data, confirming the transformation.

| Feature | 1,1-Dimethylsemicarbazide (Starting Material) | 1,1-Dimethyl-4-acylsemicarbazide (Intermediate) | 1-(Dimethylamino)-1,2,4-triazol-3-one (Product) |

| IR (C=O) | ~1650 cm⁻¹ (Urea) | ~1680 cm⁻¹ (Amide) + ~1650 cm⁻¹ (Urea) | ~1690–1710 cm⁻¹ (Cyclic Amide/Lactam) |

| ¹H NMR (NH) | Broad singlets (NH, NH₂) | Distinct amide NH protons | Single NH (Ring N4-H), often broad >11 ppm |

| ¹H NMR (Me) | Singlet ~2.5 ppm (N-Me₂) | Singlet ~2.6 ppm (N-Me₂) | Singlet ~2.8–3.0 ppm (N-Me₂ - deshielded by ring) |

| Solubility | Water soluble, polar organic | Moderate organic solubility | Soluble in polar organics (DMSO, MeOH), pH dependent |

Experimental Workflow Diagram

Figure 2: Comparative workflow for the two primary synthesis protocols.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of Acid Chloride | Ensure anhydrous solvents (DCM/THF) and inert atmosphere (N₂/Ar). |

| No Cyclization | Base concentration too low | Increase NaOH concentration to 2M or use NaOEt in Ethanol for anhydrous cyclization. |

| Oily Product | Impurities or solvent retention | Triturate with cold ether/hexane. Recrystallize from EtOH/H₂O. |

| Decomposition | Overheating during acylation | Maintain 0°C during addition. Acyl semicarbazides can be thermally sensitive. |

Safety Note: 1,1-Dimethylsemicarbazide is a hydrazine derivative. Handle with care in a fume hood, avoiding inhalation or skin contact. Nitrosamine formation is a theoretical risk in the presence of nitrosating agents; avoid acidic nitrite sources.

References

-

General Reactivity of Semicarbazides

- Detailed general procedures for the acylation and cyclization of thiosemicarbazides (analogous chemistry)

-

Makhinya, A. et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules.

-

Cyclization Mechanisms

- For the fundamental mechanism of semicarbazide cyclization to triazolones (Pellizzari reaction variants)

-

Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews.

-

One-Pot Synthesis Strategies

- Methodologies for one-pot cyclizations using orthoesters

-

Wang, X. et al. (2011). One-pot synthesis of 1,2,4-triazoles. Journal of Combinatorial Chemistry. (See general triazole synthesis methodologies).

- Application of 1,1-Dimethylsemicarbazide: Specific use in forming N-amino heterocycles: Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings. (Standard Reference Text).

Sources

- 1. Khan Academy [khanacademy.org]

- 2. researchgate.net [researchgate.net]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102746145A - Preparation method for ethyl formate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Research Portal [researchportal.murdoch.edu.au]

One-Pot Synthesis of N-Amino Heterocycles Utilizing 1,1-Dimethylsemicarbazide: A Detailed Guide for Researchers

Introduction: The Strategic Advantage of 1,1-Dimethylsemicarbazide in Heterocyclic Synthesis

In the landscape of modern synthetic chemistry, the quest for efficient and atom-economical methodologies is paramount. One-pot reactions and multicomponent reactions (MCRs) have emerged as powerful strategies, allowing for the construction of complex molecular architectures from simple precursors in a single synthetic operation.[1][2] These approaches not only streamline synthetic workflows but also align with the principles of green chemistry by minimizing waste and energy consumption. Within this paradigm, the selection of versatile building blocks is crucial. 1,1-Dimethylsemicarbazide, a readily available and stable hydrazine derivative, presents itself as a valuable, yet underutilized, synthon for the one-pot synthesis of a variety of N-amino substituted heterocycles.

The presence of the N-dimethylamino group offers a unique structural handle, influencing the electronic properties and biological activity of the resulting heterocyclic core. This guide provides an in-depth exploration of the application of 1,1-dimethylsemicarbazide in the one-pot synthesis of N-aminopyrroles, a well-established transformation, and further explores its potential in the synthesis of other key heterocyclic scaffolds. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, thereby equipping researchers with the knowledge to leverage this versatile reagent in their own synthetic endeavors.

Core Application: One-Pot Synthesis of N-(Dimethylamino)pyrroles via Paal-Knorr Condensation

The Paal-Knorr synthesis is a cornerstone of pyrrole synthesis, classically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4][5] A powerful extension of this methodology involves the use of 1,1-disubstituted hydrazines, such as 1,1-dimethylhydrazine, to afford N-aminopyrroles.[6] While 1,1-dimethylsemicarbazide can be used directly, it is often advantageous to generate the more reactive 1,1-dimethylhydrazine in situ or use it directly as the starting material. The semicarbazide can be seen as a more stable and less volatile precursor to the reactive hydrazine.

Mechanistic Rationale

The reaction proceeds through a well-understood pathway. The more nucleophilic terminal nitrogen of the 1,1-dimethylhydrazine (or the corresponding nitrogen in 1,1-dimethylsemicarbazide after initial reaction) attacks one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by a series of intramolecular condensation and dehydration steps, ultimately leading to the formation of the aromatic pyrrole ring. The dimethylamino group remains as a substituent on the pyrrole nitrogen.

The choice of catalyst is critical for the efficiency of the Paal-Knorr reaction. While traditionally conducted under harsh acidic conditions, modern protocols often employ milder acid catalysts to avoid degradation of sensitive substrates.[5]

Experimental Protocol: One-Pot Synthesis of 1-(Dimethylamino)-2,5-dimethylpyrrole

This protocol details the synthesis of a model N-aminopyrrole from acetonylacetone (a 1,4-dicarbonyl compound) and 1,1-dimethylhydrazine.

Materials:

-

Acetonylacetone (2,5-hexanedione)

-

1,1-Dimethylhydrazine

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Sodium Bicarbonate (for workup)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetonylacetone (1.0 eq) in ethanol.

-

Reagent Addition: To the stirred solution, add 1,1-dimethylhydrazine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1-(dimethylamino)-2,5-dimethylpyrrole.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| Acetonylacetone | 1.0 | 114.14 |

| 1,1-Dimethylhydrazine | 1.1 | 60.10 |

| Glacial Acetic Acid | 0.1 | 60.05 |

Table 1. Stoichiometry for the synthesis of 1-(Dimethylamino)-2,5-dimethylpyrrole.

Expanding the Horizon: Potential One-Pot Syntheses of Other N-Amino Heterocycles

While the Paal-Knorr synthesis of N-aminopyrroles is a robust and well-documented application, the reactivity of 1,1-dimethylsemicarbazide and its corresponding hydrazine extends to the potential one-pot synthesis of other important heterocyclic systems. These explorations are based on established multicomponent reactions where a hydrazine derivative is a key reactant.

Synthesis of N-(Dimethylamino)pyrazoles

Pyrazoles are a class of heterocycles with significant pharmacological importance. The condensation of a 1,3-dicarbonyl compound with a hydrazine is a classical method for pyrazole synthesis. By employing 1,1-dimethylhydrazine (or 1,1-dimethylsemicarbazide under conditions that facilitate the reaction of the terminal nitrogen), it is conceivable to synthesize N-(dimethylamino)pyrazoles in a one-pot fashion.

Mechanistic Considerations: The reaction would likely proceed via initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the initial condensation may be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.

Synthesis of N-(Dimethylamino)-1,2,4-triazoles

1,2,4-Triazoles are another class of heterocycles with diverse biological activities. One-pot syntheses of 1,2,4-triazoles often involve the reaction of a hydrazine with an amidine and a carboxylic acid.[7] By substituting hydrazine with 1,1-dimethylsemicarbazide, a one-pot, three-component synthesis of N-(dimethylamino)-1,2,4-triazoles could be achieved.

Proposed Protocol Outline:

-

Activation: Activate a carboxylic acid (e.g., with a coupling agent).

-

Amidine Reaction: React the activated carboxylic acid with an amidine to form an acylamidine intermediate.

-

Cyclization: Add 1,1-dimethylsemicarbazide to the reaction mixture to induce cyclization and dehydration, forming the 1,2,4-triazole ring.

Conclusion and Future Outlook

1,1-Dimethylsemicarbazide and its more reactive counterpart, 1,1-dimethylhydrazine, are versatile reagents for the one-pot synthesis of N-amino substituted heterocycles. The well-established Paal-Knorr synthesis of N-aminopyrroles serves as a prime example of their utility. Furthermore, the principles of multicomponent reactions suggest a broader applicability of these reagents in the synthesis of other important heterocyclic scaffolds such as pyrazoles and triazoles.

Future research in this area should focus on expanding the scope of these reactions to a wider range of substrates and developing catalytic systems that allow for milder reaction conditions. The exploration of these synthetic pathways will undoubtedly contribute to the development of novel heterocyclic compounds with potential applications in drug discovery and materials science.

References

-

Wu, A.-X., & Xiang, J.-C. (2024). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Chemical Communications. [Link]

-

SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

-

RSC Publishing. (n.d.). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Retrieved from [Link]

-

ISRES. (2020). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel One-Pot Synthesis of N,N-Dimethylaminopyridines by Diazotization of Aminopyridines in Dimethylformamide in the Presence of Trifluoromethanesulfonic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

-

RSC Publishing. (n.d.). One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Retrieved from [Link]

-

Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Some New Unsymmetrically Substituted 1,4-Dihydropyridines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel One-Pot Synthesis of New Derivatives of Dihydropyrimidinones, Unusual Multisubstituted Imidazoline-2-ones: X-ray Crystallography Structure. Retrieved from [Link]

-

Semantic Scholar. (n.d.). One-pot synthesis of new Pyrido [2,3-d] Pyrimidine derivatives under ultrasonic irradiation using organo catalyst 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

-

YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved from [Link]

-

Semantic Scholar. (n.d.). One-pot synthesis of pyrimidines under solvent-free conditions. Retrieved from [Link]

Sources

- 1. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. researchgate.net [researchgate.net]

- 7. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Greener Pathways for 1,1-Dimethylsemicarbazide Derivatization: Application Notes and Protocols

Introduction: The Significance of 1,1-Dimethylsemicarbazone Derivatives and the Imperative for Green Chemistry